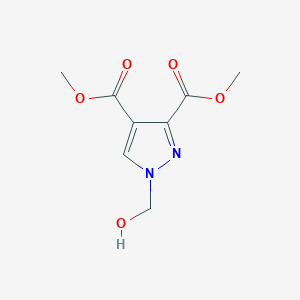

Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC14638788

Molecular Formula: C8H10N2O5

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O5 |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | dimethyl 1-(hydroxymethyl)pyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C8H10N2O5/c1-14-7(12)5-3-10(4-11)9-6(5)8(13)15-2/h3,11H,4H2,1-2H3 |

| Standard InChI Key | DNOFQMIKBLEGOZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1C(=O)OC)CO |

Introduction

Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole derivative class. It is characterized by a five-membered ring containing two nitrogen atoms, with a hydroxymethyl group and two carboxylate ester groups attached to the pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and agriculture due to its unique structural properties and reactivity.

Synthesis Methods

The synthesis of Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of pyrazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common methods include reflux reactions to ensure complete conversion and high yields. Specific reagents and catalysts may be required depending on the desired pathway.

Applications and Research Findings

Pyrazole derivatives, including Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate, are considered pharmacologically important due to their diverse biological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, and other pharmacological properties .

3.1. Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume